Fmoc-His(Trt)-OH Fmoc-His(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 109425-51-6
VCID: VC21538174
InChI: InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Molecular Formula: C40H33N3O4
Molecular Weight: 619.7 g/mol

Fmoc-His(Trt)-OH

CAS No.: 109425-51-6

Cat. No.: VC21538174

Molecular Formula: C40H33N3O4

Molecular Weight: 619.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-His(Trt)-OH - 109425-51-6

CAS No. 109425-51-6
Molecular Formula C40H33N3O4
Molecular Weight 619.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
Standard InChI Key XXMYDXUIZKNHDT-QNGWXLTQSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Chemical Structure and Properties

Fmoc-His(Trt)-OH is characterized by its specific structural and physicochemical properties that make it suitable for application in peptide synthesis protocols.

Structural Features

Fmoc-His(Trt)-OH consists of the amino acid histidine with two attached protecting groups:

  • The Fmoc group (9-fluorenylmethyloxycarbonyl) attached to the alpha amino group

  • The trityl (Trt) group protecting the imidazole side chain at the N-1 position

The compound has a molecular formula of C40H33N3O4 and contains a characteristic imidazole unit that defines the histidine residue .

Physical and Chemical Properties

The key physicochemical properties of Fmoc-His(Trt)-OH are summarized in Table 1:

PropertyValueReference
CAS Number109425-51-6
Molecular FormulaC40H33N3O4
Molecular Weight619.7 g/mol
Physical AppearanceWhite to off-white powder
Melting Point150-155°C
Optical Rotation[α]D +86.0° (c=5% in CHCl3)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water
Storage Conditions2-8°C, moisture sensitive
pKa (predicted)3.06±0.10

The trityl protection of the imidazole group results in a moderate decrease in the basicity of the imidazole ring. Studies have shown that the pKa value of Ac-Gly-His(Trt)-Gly-NH2 in 50% methanol is 4.7, compared to a pKa of 6.2 for the same compound with unprotected histidine .

Synthesis and Preparation

The synthesis of Fmoc-His(Trt)-OH typically follows established routes that ensure high purity and yield of the final product.

Synthetic Routes

The preparation of Fmoc-His(Trt)-OH generally involves a two-step process:

  • Protection of the imidazole side chain with the trityl group

  • Protection of the alpha amino group with the Fmoc group

One documented synthetic route involves reacting H-His(Trt)-OH with 9-fluorenylmethyl chloroformate (Fmoc-OSu) in 90% dioxane with sodium bicarbonate, yielding the final product with approximately 85% yield .

Purification and Characterization

After synthesis, Fmoc-His(Trt)-OH is typically purified by crystallization from toluene, resulting in a product with a melting point of approximately 150°C (with decomposition) and an optical rotation [α]D of +86.6° (c=5% in CHCl3) . Modern analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to confirm the identity and purity of the final product.

Applications in Peptide Chemistry

Fmoc-His(Trt)-OH plays a crucial role in various peptide synthesis applications, particularly in the construction of histidine-containing peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH is primarily employed in Fmoc/tBu solid-phase peptide synthesis strategies. The Fmoc-based approach offers several advantages over alternative methods, including:

  • Milder deprotection conditions compared to Boc chemistry

  • Compatible with acid-sensitive modifications

  • Orthogonal protection scheme allowing selective deprotection

The trityl protection of the imidazole side chain is ideally suited for SPPS as it is:

  • Completely stable to nucleophilic reagents

  • Readily cleavable with trifluoroacetic acid (TFA)

  • Positioned at the less hindered τ position of the imidazole ring

Pharmaceutical and Biomedical Applications

Peptides synthesized using Fmoc-His(Trt)-OH find applications in:

  • Development of peptide-based therapeutics

  • Design of enzyme inhibitors

  • Creation of metal-binding peptides that exploit histidine's coordination properties

  • Construction of biomaterials with specific functional properties

Challenges in Application: Racemization Studies

A significant challenge in the use of Fmoc-His(Trt)-OH in peptide synthesis is the potential for racemization, which can compromise the stereochemical integrity of the final peptide product.

Racemization Mechanisms

Histidine is among the amino acid residues most susceptible to racemization during peptide synthesis. The coupling of Fmoc-His(Trt)-OH is frequently accompanied by significant racemization, which can lead to the formation of D-histidine-containing peptide impurities .

The acidic proton at the α-carbon of histidine can be abstracted under basic conditions, particularly during carboxyl activation, leading to racemization through an oxazolone intermediate mechanism.

Factors Affecting Racemization

Studies have identified several key factors that influence the extent of racemization during Fmoc-His(Trt)-OH coupling:

  • Activation method and reagents

  • Pre-activation time and conditions

  • Coupling duration and temperature

  • Presence of additives such as HOBt (1-hydroxybenzotriazole)

Research has shown that the conditions of Fmoc-His(Trt)-OH carboxylate pre-activation prior to coupling are critical for controlling histidine racemization. More intensive pre-activation generally increases the risk of racemization .

Table 2 summarizes experimental findings on racemization levels under different conditions:

His-derivativeRacemization (%) in model ARacemization (%) in model B
Fmoc-His(Trt)-OH0.2%0.1%
Fmoc-His-OH1.1%0.7%
Boc-His(Trt)-OH0.3%0.5%
Boc-His-OH0.7%0.4%

Model A: Synthesis of H-His-Val-Val-OH on p-alkoxybenzylalcohol polystyrene resin
Model B: Other model systems

These data demonstrate that trityl protection significantly reduces racemization compared to unprotected histidine derivatives.

Optimization Strategies for Peptide Synthesis

Recent research has focused on optimizing conditions for using Fmoc-His(Trt)-OH in peptide synthesis to minimize side reactions while maximizing coupling efficiency.

Balancing Racemization and N-α-DIC-Endcapping

A key finding from recent studies is the conflicting relationship between histidine racemization and peptide N-α endcapping by N,N-diisopropylcarbodiimide (DIC). When amino acid pre-activation is minimized to reduce racemization, the risk of peptide N-α endcapping increases. Conversely, more intensive pre-activation reduces endcapping but increases racemization .

This trade-off necessitates careful optimization of reaction conditions to balance these competing side reactions.

Design of Experiments (DOE) Approach

Researchers have employed Design of Experiments (DOE) methodologies to systematically investigate and optimize the conditions for Fmoc-His(Trt)-OH coupling. These studies have established significant models for both histidine racemization and peptide N-α endcapping, enabling a more rational approach to method development .

The DOE approach has revealed that several parameters significantly affect the outcome of Fmoc-His(Trt)-OH coupling:

  • Activation time

  • Reagent excess

  • Temperature

  • Coupling duration

  • Choice of coupling reagents and additives

Active Ester Formation

The formation of active esters of Fmoc-His(Trt)-OH represents another strategy to improve coupling efficiency while minimizing side reactions. Table 3 shows coupling times for various active esters:

His-derivativeReaction time (min) in condition AReaction time (min) in condition B
Fmoc-His(Trt)-OH + DCC600 (10h)-
Fmoc-His(Trt)-OTcp5020
Fmoc-His(Trt)-OPfp3510
Trt-His(Trt)-OH + DCC1200 (20h)-
Trt-His(Trt)-OTcp900 (15h)480 (8h)
Trt-His(Trt)-OPfp1200 (20h)600 (10h)

OTcp: 2,4,5-trichlorophenyl ester
OPfp: pentafluorophenyl ester

These data demonstrate that active esters significantly accelerate coupling reactions compared to direct activation with DCC.

Comparative Analysis with Other Protected Histidine Derivatives

Fmoc-His(Trt)-OH is one of several protected histidine derivatives used in peptide synthesis. A comparative analysis helps understand its specific advantages and limitations.

Comparison with D-isomer

The D-isomer of this compound, Fmoc-D-His(Trt)-OH (CAS: 135610-90-1), has identical physicochemical properties except for optical rotation, which is opposite in sign. This D-isomer is used in the synthesis of peptides containing D-histidine residues .

Alternative Protection Strategies

While trityl protection of the imidazole side chain is common, other protecting groups have been explored:

  • Boc protection of the α-amino group (Boc-His(Trt)-OH)

  • Alternative imidazole protections (e.g., Bum, Dnp, Bom)

The trityl group offers particular advantages due to its:

  • Resistance to HCl in acetic acid

  • Prompt cleavage by TFA

  • Steric hindrance that reduces racemization

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